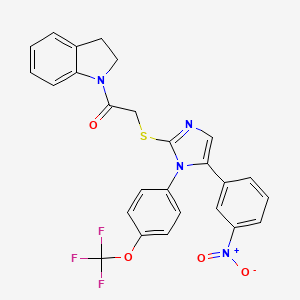

![molecular formula C17H18N6OS B2746348 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide CAS No. 880804-54-6](/img/structure/B2746348.png)

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

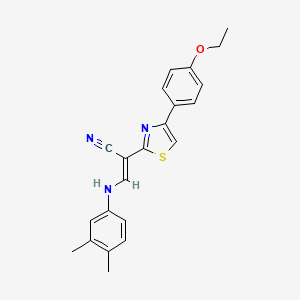

The compound “2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including an amide group, a sulfanyl group, a pyridine ring, and a 1,2,4-triazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the typical properties of molecules with amide, sulfanyl, pyridine, and 1,2,4-triazole groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the amide group could undergo hydrolysis, the sulfanyl group could participate in redox reactions, and the pyridine and 1,2,4-triazole rings could undergo electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, it could exhibit the typical properties of amides, sulfanyls, pyridines, and 1,2,4-triazoles .Scientific Research Applications

Antimicrobial Applications

The synthesis and structural elucidation of acetamide derivatives have revealed their potent in-vitro antibacterial, antifungal, and anti-tuberculosis activity. These activities are attributed to the 1,2,4-triazole ring system, known for a wide range of pharmaceutical activities including anti-inflammatory, antibacterial, antifungal, and antitumor effects. Specifically, acetanilide derivatives exhibit antimicrobial effects, making them promising candidates for practical applications in addressing microbial infections (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Antitumor Activity

A study on the synthesis and antitumor activity of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives incorporating the compound of interest showed promising inhibitory effects on different cancer cell lines. Some compounds demonstrated high inhibitory effects, comparable to those of doxorubicin, a well-known chemotherapeutic agent. This highlights the potential of these compounds in cancer therapy, offering a basis for further research into their mechanism of action and therapeutic efficacy (Albratty, El-Sharkawy, & Alam, 2017).

Glutaminase Inhibition

The compound and its analogs have been explored as inhibitors of kidney-type glutaminase (GLS), a therapeutic target in cancer metabolism. Studies on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs revealed that certain truncated versions retained the potency of BPTES while offering improved aqueous solubility. This finding is significant for developing more effective and less toxic therapeutic agents for cancer treatment (Shukla et al., 2012).

Insecticidal Activity

Research into the insecticidal assessment of heterocyclic compounds incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, has opened new avenues for agricultural applications. The innovative compounds synthesized from the acetamide derivative showed potential as insecticidal agents, offering a new strategy for pest control in cotton cultivation (Fadda et al., 2017).

Antioxidant Activity

Novel coordination complexes constructed from pyrazole-acetamide derivatives were studied for their antioxidant activity. These complexes displayed significant antioxidant properties, suggesting their potential application in mitigating oxidative stress-related diseases and conditions (Chkirate et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6OS/c1-2-12-7-3-4-8-13(12)20-15(24)11-25-17-22-21-16(23(17)18)14-9-5-6-10-19-14/h3-10H,2,11,18H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMZZUQZGOIPLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2746265.png)

![Methyl 3-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2746266.png)

![3,5-dimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2746271.png)

![[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,6-difluorobenzoate](/img/structure/B2746281.png)

![N-(Cyclopropylmethyl)-4-[3-(1-methyltriazol-4-yl)-5-prop-2-enylsulfanyl-1,2,4-triazol-4-yl]benzamide](/img/structure/B2746284.png)